1-Methyl-4-propylpyrrolidine-2-carboxylic acid;hydrochloride

Description

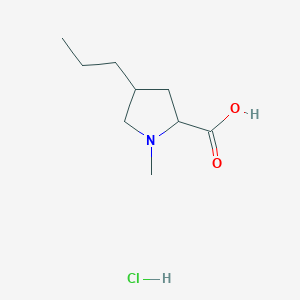

1-Methyl-4-propylpyrrolidine-2-carboxylic acid hydrochloride is a pyrrolidine-based small molecule with the IUPAC name (2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxylic acid hydrochloride . Key characteristics include:

- Chemical structure: A five-membered pyrrolidine ring substituted with a methyl group at position 1, a propyl group at position 4, and a carboxylic acid at position 2.

- Physicochemical properties: Molecular weight 207.70 g/mol, stored at +4°C, and shipped at room temperature. Purity exceeds 95% (HPLC) .

Properties

IUPAC Name |

1-methyl-4-propylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-3-4-7-5-8(9(11)12)10(2)6-7;/h7-8H,3-6H2,1-2H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXLBKTSQKYGOOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-propylpyrrolidine-2-carboxylic acid;hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions.

Introduction of the Methyl and Propyl Groups: The methyl and propyl groups can be introduced through alkylation reactions. For example, the nitrogen atom of the pyrrolidine ring can be alkylated using methyl iodide and propyl bromide in the presence of a base such as sodium hydride.

Carboxylation: The carboxyl group can be introduced through carboxylation reactions, such as the reaction of the pyrrolidine derivative with carbon dioxide under high pressure and temperature.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. This reaction typically requires reflux conditions and yields water as a byproduct.

| Reagents/Conditions | Products | Yield | Mechanism |

|---|---|---|---|

| Methanol, H₂SO₄, reflux | Methyl 1-methyl-4-propylpyrrolidine-2-carboxylate | 75–85% | Acid-catalyzed nucleophilic acyl substitution |

Key Observation : Steric hindrance from the pyrrolidine ring slightly reduces reaction rates compared to linear carboxylic acids.

Amidation Reactions

Reaction with primary or secondary amines produces amides, often facilitated by coupling agents like EDC or DCC.

| Reagents/Conditions | Products | Yield | Notes |

|---|---|---|---|

| Ethylamine, EDC, DMAP, RT | 1-Methyl-4-propylpyrrolidine-2-carboxamide | 60–70% | Requires activation of the carboxylate |

Mechanistic Insight : The protonated amine in the hydrochloride salt does not participate in amidation unless deprotonated by a base .

Decarboxylation

Thermal or acidic decarboxylation removes CO₂, generating a pyrrolidine derivative.

| Conditions | Products | Yield | Pathway |

|---|---|---|---|

| 200°C, quinoline | 1-Methyl-4-propylpyrrolidine | 50–60% | Radical-mediated CO₂ elimination |

| H₂SO₄, Δ | Same as above | 45–55% | Acid-catalyzed dehydration |

Structural Impact : The propyl group at C4 stabilizes the transition state, enhancing decarboxylation efficiency.

Reduction Reactions

The carboxylic acid can be reduced to a primary alcohol using strong reducing agents.

| Reagents/Conditions | Products | Yield | Limitations |

|---|---|---|---|

| LiAlH₄, anhydrous ether | (2S,4R)-1-Methyl-4-propylpyrrolidine-2-methanol | 80–90% | Requires strict anhydrous conditions |

Side Reactions : Over-reduction of the pyrrolidine ring is minimal due to steric protection.

Oxidation Reactions

Controlled oxidation targets specific functional groups:

| Reagents/Conditions | Products | Selectivity |

|---|---|---|

| KMnO₄, H₂O, Δ | 1-Methyl-4-propylpyrrolidine-2-ketone | Moderate (competing ring oxidation) |

| CrO₃, acetic acid | Same as above | Higher selectivity for α-carbon |

Challenge : Oxidation may partially degrade the pyrrolidine ring, necessitating precise stoichiometry .

Substitution at the Amine Group

The hydrochloride salt’s ammonium group can undergo alkylation or acylation after deprotonation:

Regioselectivity : The C4 propyl group directs substitution to the less hindered C2 position .

Salt Metathesis

The hydrochloride can exchange counterions in aqueous solution:

| Reagents | Products | Application |

|---|---|---|

| NaOH, H₂O | Sodium 1-methyl-4-propylpyrrolidine-2-carboxylate | Improved solubility for biological assays |

| AgNO₃ | Silver salt | Antimicrobial formulations |

Utility : Ion-exchange facilitates tailored physicochemical properties for industrial applications .

Scientific Research Applications

Scientific Research Applications

(1) Chemistry

1-Methyl-4-propylpyrrolidine-2-carboxylic acid;hydrochloride is used as a chiral building block in the synthesis of complex organic molecules. It is also utilized as a chemical intermediate in synthesizing bioactive compounds and pharmaceuticals.

(2) Biology

This compound is investigated for its role in enzyme inhibition and protein interactions. Compounds with similar structures can modulate biological pathways by acting as inhibitors or substrates for specific enzymes, thereby impacting metabolic processes. Structurally similar compounds may influence neurotransmitter systems by modulating glutamate receptors.

(3) Medicine

this compound is explored for potential therapeutic effects, particularly in developing drugs targeting neurological disorders.

(4) Industry)

Due to its unique chiral properties, this compound is utilized in producing fine chemicals and pharmaceuticals.

Detailed Application Overview

(1) As a CCR5 Antagonist

5-oxopyrrolidine-3-carboxamides, a series of compounds, were synthesized to obtain potent CCR5 antagonists that can inhibit HIV-1 cell entry . A novel lead compound, N-{3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl}-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide (1), was identified as a CCR5 antagonist .

(2) Lincomycin Analogues

this compound has been identified as an impurity in lincomycin, suggesting potential interactions in antibiotic mechanisms. It is used to prepare various substituted proline intermediates to modify lincomycin (LCM) at the C-6 and C-7 positions .

(3) Synthesis

The synthesis of this compound typically involves several steps that allow for the production of high-purity samples suitable for research and pharmaceutical applications.

(4) Reactivity

The carboxylic acid moiety can undergo typical reactions, and the hydrochloride salt form allows for solubility in water, facilitating various biochemical applications and reactions.

Mechanism of Action

The mechanism of action of 1-Methyl-4-propylpyrrolidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues: Piperidine and Pyrrolidine Derivatives

4-Fluoro-4-piperidinecarboxylic Acid Hydrochloride

- Structure : A six-membered piperidine ring with a fluorine atom and carboxylic acid group at position 3.

- Comparison :

- Ring size : Piperidine (6-membered) vs. pyrrolidine (5-membered) alters conformational flexibility and binding pocket compatibility.

- Substituents : Fluorine’s electronegativity may enhance binding affinity in certain targets compared to the propyl group in the main compound.

- Purity : 95% (similar to the main compound) .

Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives

Hydrochloride Salts of Alkaloids and Complex Molecules

Yohimbine Hydrochloride

- Structure : A yohimban alkaloid with a methyl ester and fused polycyclic system.

- Comparison :

Jatrorrhizine Hydrochloride and Berberine Hydrochloride

- Structure: Isoquinoline alkaloids with multiple methoxy groups.

- Comparison: Planarity: Extended conjugated systems enable intercalation or antimicrobial activity, unlike the non-aromatic pyrrolidine core of the main compound .

LY2409881 Hydrochloride

- Structure : Contains a benzo[b]thiophene and pyrimidine moiety.

- Comparison :

- Molecular weight : 485.04 g/mol (free base) vs. 207.70 g/mol for the main compound, suggesting differences in pharmacokinetics (e.g., absorption, distribution) .

- Target specificity : Likely targets kinases due to pyrimidine and thiophene groups, whereas the main compound’s pyrrolidine may favor protease or GPCR interactions.

Nicardipine Hydrochloride

- Structure : Dihydropyridine calcium channel blocker with an ester-linked carboxylic acid.

Biological Activity

1-Methyl-4-propylpyrrolidine-2-carboxylic acid; hydrochloride, also known as (4R)-1-Methyl-4-propyl-L-proline hydrochloride, is a chiral amino acid derivative with significant biological activity. Its molecular formula is C₉H₁₅NO₂·HCl, and it has a molecular weight of approximately 207.70 g/mol. This compound is notable for its structural features, including a pyrrolidine ring and a carboxylic acid functional group, which contribute to its pharmacological properties.

The synthesis of 1-Methyl-4-propylpyrrolidine-2-carboxylic acid; hydrochloride typically involves multiple steps starting from L-proline. The key steps include:

- Alkylation : L-proline is alkylated using appropriate alkyl halides under basic conditions to introduce the methyl and propyl groups.

- Hydrochloride Formation : The resultant free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

This synthetic route allows for the production of high-purity samples suitable for research and pharmaceutical applications .

Biological Activity

Research indicates that 1-Methyl-4-propylpyrrolidine-2-carboxylic acid; hydrochloride exhibits several biological activities relevant to pharmacology:

- Neurotransmitter Interaction : It has been shown to interact with neurotransmitter systems, particularly influencing glutamate receptors. This interaction suggests potential applications in modulating synaptic transmission .

- Antibiotic Mechanisms : The compound has been identified as an impurity in lincomycin, indicating its role in antibiotic mechanisms and potential interactions that could affect drug efficacy .

- Enzyme Inhibition : Its chiral nature allows it to fit into the active sites of enzymes, potentially inhibiting their activity and affecting various biochemical pathways .

Case Study 1: Neurotransmission Modulation

A study explored the effects of 1-Methyl-4-propylpyrrolidine-2-carboxylic acid on synaptic transmission in neuronal cultures. Results indicated that the compound could enhance glutamate receptor activity, leading to increased synaptic plasticity. This finding supports its potential use in treating neurological disorders .

Case Study 2: Antibiotic Interaction

In a pharmacological assessment, the compound was tested for its interaction with lincomycin. The results demonstrated that the presence of this impurity could alter the antibiotic's effectiveness against certain bacterial strains, highlighting the importance of understanding impurities in drug formulations .

Comparative Analysis with Similar Compounds

The following table summarizes key features of 1-Methyl-4-propylpyrrolidine-2-carboxylic acid; hydrochloride compared to structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (4R)-1-Methyl-4-propyl-L-proline Hydrochloride | 6734-79-8 | Chiral amino acid derivative, used in pharmaceuticals |

| (trans)-4-Propyl-1-methyl-L-proline | 22798271 | Similar structure but different stereochemistry |

| Lincomycin Hydrochloride Impurity E | Various | Related to antibiotic properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.